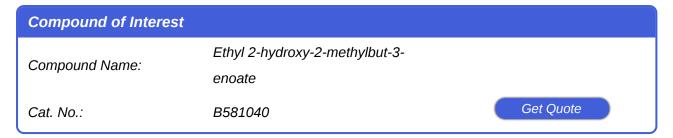


In-Depth Structural Analysis of Ethyl 2-hydroxy-2-methylbut-3-enoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of **Ethyl 2-hydroxy-2-methylbut-3-enoate** (CAS No. 50471-46-0), a molecule of interest in organic synthesis and potential applications in drug development. This document summarizes its key physical and chemical properties, outlines a probable synthetic pathway, and presents predicted spectroscopic data to aid in its identification and characterization.

Core Molecular Properties

Ethyl 2-hydroxy-2-methylbut-3-enoate is a chiral ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure features a quaternary carbon center bearing a hydroxyl group, a methyl group, a vinyl group, and an ethyl ester functionality. These features make it a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes key computed physicochemical properties for **Ethyl 2-hydroxy-2-methylbut-3-enoate**. It is important to note that experimental data for this specific compound is not widely available in public databases; therefore, these values are based on computational models.



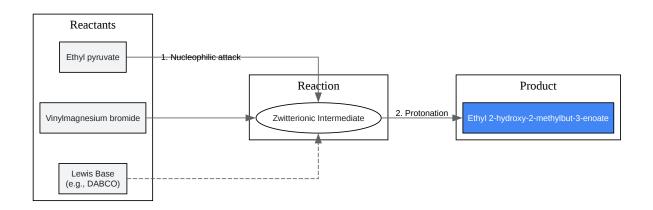
Property	Value	Source
Molecular Formula	C7H12O3	[1]
Molecular Weight	144.17 g/mol	[1]
CAS Number	50471-46-0	[1]
XLogP3-AA	0.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	46.5 Ų	[1]
Complexity	142	[1]

Synthesis Pathway: The Baylis-Hillman Reaction

A highly probable and efficient method for the synthesis of **Ethyl 2-hydroxy-2-methylbut-3-enoate** is the Baylis-Hillman reaction. This reaction facilitates the formation of a carbon-carbon bond between an activated alkene and an electrophile, in this case, a ketone.

The proposed synthesis involves the reaction of ethyl pyruvate (the electrophile) with a vinyl Grignard reagent, such as vinylmagnesium bromide, in the presence of a suitable catalyst. The general mechanism for the Baylis-Hillman reaction is depicted below.





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Caption: Proposed Baylis-Hillman reaction pathway for the synthesis of **Ethyl 2-hydroxy-2-methylbut-3-enoate**.

Experimental Protocol: A General Approach

While a specific protocol for the synthesis of **Ethyl 2-hydroxy-2-methylbut-3-enoate** is not readily available in the reviewed literature, a general procedure based on the Baylis-Hillman reaction is provided below. This protocol should be optimized for the specific reactants.

Materials:

- Ethyl pyruvate
- Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
- A tertiary amine catalyst (e.g., DABCO, 1,4-diazabicyclo[2.2.2]octane)
- Anhydrous solvent (e.g., Tetrahydrofuran THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate



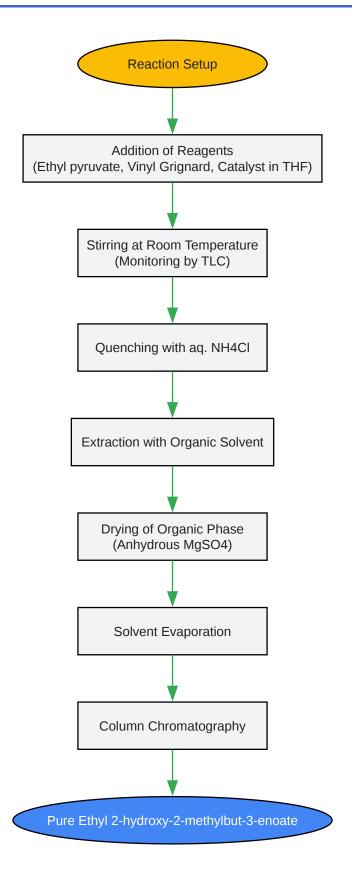
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a stirred solution of ethyl pyruvate and the tertiary amine catalyst in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add the vinylmagnesium bromide solution.
- The reaction mixture is then allowed to warm to room temperature and stirred for a period of 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired **Ethyl 2-hydroxy-2-methylbut-3-enoate**.

Workflow for Synthesis and Purification:





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Caption: General workflow for the synthesis and purification of **Ethyl 2-hydroxy-2-methylbut-3-enoate**.

Structural Elucidation: Predicted Spectroscopic Data

Due to the absence of published experimental spectra for **Ethyl 2-hydroxy-2-methylbut-3-enoate**, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions can serve as a reference for the analysis of experimentally obtained data.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 5.9	dd	1H	-CH=CH ₂
~ 5.3	d	1H	-CH=CH2 (trans)
~ 5.2	d	1H	-CH=CH ₂ (cis)
~ 4.2	q	2H	-OCH ₂ CH ₃
~ 3.5	S	1H	-ОН
~ 1.5	S	3H	-C(OH)CH₃
~ 1.3	t	3H	-OCH ₂ CH ₃

Predicted ¹³C NMR Data (in CDCl₃)



Chemical Shift (δ) ppm	Assignment
~ 175	C=O (Ester)
~ 140	-CH=CH ₂
~ 115	-CH=CH ₂
~ 75	-C(OH)-
~ 62	-OCH₂CH₃
~ 25	-C(OH)CH₃
~ 14	-OCH₂CH₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3500 (broad)	O-H stretch (alcohol)
~ 3080	C-H stretch (vinyl)
~ 2980	C-H stretch (aliphatic)
~ 1730	C=O stretch (ester)
~ 1640	C=C stretch (vinyl)
~ 1240	C-O stretch (ester)
~ 1100	C-O stretch (alcohol)

Predicted Mass Spectrometry (MS) Data



m/z	Interpretation
144	[M]+ (Molecular Ion)
129	[M - CH ₃] ⁺
115	[M - C ₂ H ₅] ⁺
99	[M - OC ₂ H ₅] ⁺
71	[M - COOC₂H₅] ⁺

Conclusion

This technical guide provides a foundational understanding of the structural and chemical properties of **Ethyl 2-hydroxy-2-methylbut-3-enoate**. While experimental data is currently limited, the provided information on its computed properties, a probable synthetic route via the Baylis-Hillman reaction, and predicted spectroscopic data offers a valuable resource for researchers and scientists working with this compound. Further experimental validation is necessary to confirm these predicted values and to fully characterize this molecule for its potential applications.

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References

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